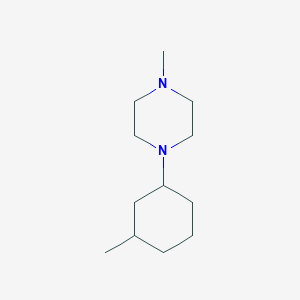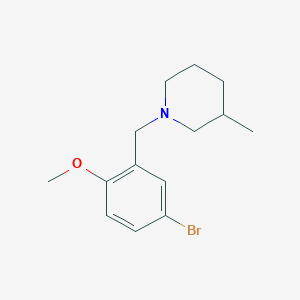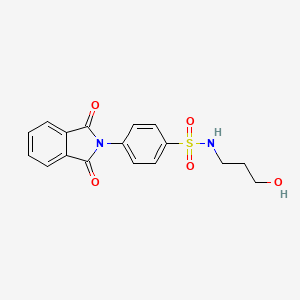![molecular formula C27H35NO B5164128 2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)
2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol, also known as BHT-1, is a synthetic antioxidant used in various industries. The compound has gained attention due to its potential applications in scientific research.
作用机制
2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol works by scavenging free radicals and preventing them from causing damage to cells. It does this by donating a hydrogen atom to the free radical, which neutralizes it and prevents it from reacting with other molecules. 2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol is also capable of regenerating other antioxidants, such as vitamin E, which further enhances its antioxidant properties.
Biochemical and Physiological Effects
2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol has been shown to have various biochemical and physiological effects. It has been found to reduce lipid peroxidation, which is the process by which free radicals damage cell membranes. 2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol has also been shown to protect against DNA damage and reduce inflammation. Additionally, 2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol has been found to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol has several advantages for use in lab experiments. It is stable and easy to handle, making it a convenient compound to work with. 2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol is also relatively inexpensive and readily available. However, 2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol has some limitations. It has been shown to have pro-oxidant effects under certain conditions, which can be problematic in some experiments. Additionally, 2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol may interfere with certain assays, which can affect the accuracy of results.
未来方向
There are several potential future directions for research on 2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol. One area of interest is the development of new analogs with improved antioxidant properties. Another area of research is the investigation of 2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol's potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to better understand the pro-oxidant effects of 2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol and how they can be avoided in experiments.
Conclusion
2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol is a synthetic antioxidant with potential applications in scientific research. Its antioxidant properties make it useful for studying the effects of oxidative stress on biological systems. 2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol has several advantages for use in lab experiments, but also has some limitations. There are several potential future directions for research on 2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol, including the development of new analogs and investigation of its potential therapeutic applications.
合成方法
2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol is synthesized through a multi-step process that involves the reaction of 2,4-di-tert-butylphenol with 1-naphthylmethylamine. The resulting product undergoes further reactions to form 2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol. The synthesis method is complex and requires expertise in organic chemistry.
科学研究应用
2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol has potential applications in scientific research, particularly in the field of oxidative stress. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. 2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol has also been used in studies on the effects of oxidative stress on various biological systems, including cells, tissues, and organisms.
属性
IUPAC Name |
2,4-ditert-butyl-6-[[methyl(naphthalen-1-ylmethyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO/c1-26(2,3)22-15-21(25(29)24(16-22)27(4,5)6)18-28(7)17-20-13-10-12-19-11-8-9-14-23(19)20/h8-16,29H,17-18H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAYEVQRQBPQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN(C)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5164048.png)
![methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate](/img/structure/B5164054.png)
![{4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5164062.png)
![4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5164065.png)
![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)

![5-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5164077.png)






